molecular formula C16H15N4NaO5 B12708288 Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt CAS No. 148176-88-9

Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt

Cat. No.: B12708288
CAS No.: 148176-88-9
M. Wt: 366.30 g/mol
InChI Key: GRZBPGHJNIGDGO-UHFFFAOYSA-M
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Description

Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt typically involves multi-step organic reactions The process often starts with the construction of the pyrazolo and pyrido rings, followed by the formation of the pyrimidine ringCommon reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and pathways makes it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of high-performance materials and chemicals .

Mechanism of Action

The mechanism of action of Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt apart from similar compounds is its unique combination of functional groups and its sodium salt form. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

148176-88-9

Molecular Formula

C16H15N4NaO5

Molecular Weight

366.30 g/mol

IUPAC Name

sodium;4-(5-ethoxycarbonyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)butanoate

InChI

InChI=1S/C16H16N4O5.Na/c1-2-25-16(24)11-9-18-20-12-5-7-19(6-3-4-13(21)22)15(23)10(12)8-17-14(11)20;/h5,7-9H,2-4,6H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

GRZBPGHJNIGDGO-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C2N=CC3=C(N2N=C1)C=CN(C3=O)CCCC(=O)[O-].[Na+]

Origin of Product

United States

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